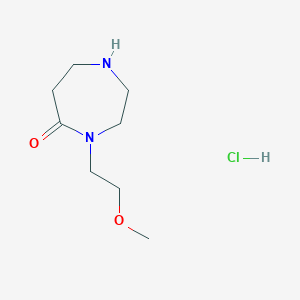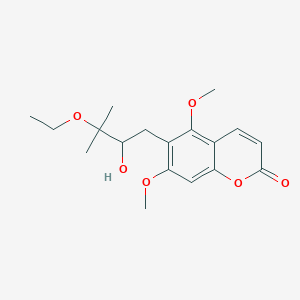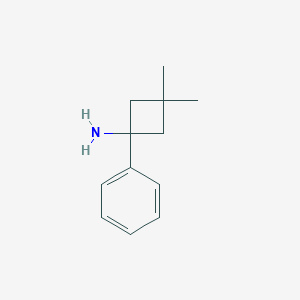![molecular formula C18H19O5P B13436372 Benzyl 2-[3-[ethenyl(methoxy)phosphoryl]oxyphenyl]acetate](/img/structure/B13436372.png)
Benzyl 2-[3-[ethenyl(methoxy)phosphoryl]oxyphenyl]acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl 2-[3-[ethenyl(methoxy)phosphoryl]oxyphenyl]acetate is an organic compound that belongs to the class of esters. Esters are known for their pleasant odors and are often used in perfumes and flavoring agents . This particular compound features a benzyl group attached to a phenyl ring, which is further substituted with an ethenyl(methoxy)phosphoryl group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 2-[3-[ethenyl(methoxy)phosphoryl]oxyphenyl]acetate typically involves the esterification of the corresponding carboxylic acid with benzyl alcohol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to drive the reaction to completion.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position, leading to the formation of benzaldehyde or benzoic acid derivatives.
Reduction: Reduction reactions can convert the ester group into an alcohol, resulting in the formation of benzyl 2-[3-[ethenyl(methoxy)phosphoryl]oxyphenyl]ethanol.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents such as nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation are commonly employed.
Major Products:
Oxidation: Benzaldehyde, benzoic acid derivatives.
Reduction: Benzyl 2-[3-[ethenyl(methoxy)phosphoryl]oxyphenyl]ethanol.
Substitution: Various substituted benzyl derivatives depending on the substituent introduced.
Applications De Recherche Scientifique
Benzyl 2-[3-[ethenyl(methoxy)phosphoryl]oxyphenyl]acetate has diverse applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in designing novel therapeutic agents.
Industry: Utilized in the production of fragrances, flavoring agents, and as a precursor in the synthesis of other complex organic molecules.
Mécanisme D'action
The mechanism of action of Benzyl 2-[3-[ethenyl(methoxy)phosphoryl]oxyphenyl]acetate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The phosphoryl group may play a crucial role in its binding affinity and specificity, influencing various biochemical pathways.
Comparaison Avec Des Composés Similaires
Benzyl acetate: Another ester with a benzyl group, commonly used in fragrances and flavoring agents.
Phenyl acetate: Similar structure but lacks the benzyl group, used in organic synthesis.
Benzyl benzoate: Contains both benzyl and benzoate groups, used in medicinal and industrial applications.
Uniqueness: Benzyl 2-[3-[ethenyl(methoxy)phosphoryl]oxyphenyl]acetate is unique due to the presence of the ethenyl(methoxy)phosphoryl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for specialized applications in research and industry.
Propriétés
Formule moléculaire |
C18H19O5P |
|---|---|
Poids moléculaire |
346.3 g/mol |
Nom IUPAC |
benzyl 2-[3-[ethenyl(methoxy)phosphoryl]oxyphenyl]acetate |
InChI |
InChI=1S/C18H19O5P/c1-3-24(20,21-2)23-17-11-7-10-16(12-17)13-18(19)22-14-15-8-5-4-6-9-15/h3-12H,1,13-14H2,2H3 |
Clé InChI |
WMINJAOBFBHVRP-UHFFFAOYSA-N |
SMILES canonique |
COP(=O)(C=C)OC1=CC=CC(=C1)CC(=O)OCC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![(2R,3S,4S)-4-[2,2-dimethyl-4-(phenylmethoxymethyl)-1,3-dioxolan-4-yl]-1-(4-methylpiperazin-1-yl)-2,3,4-tris(phenylmethoxy)butan-1-one;oxalic acid](/img/structure/B13436344.png)





